molecular formula C19H21NO3 B2473332 2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone CAS No. 2034320-80-2

2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone

Cat. No.: B2473332
CAS No.: 2034320-80-2
M. Wt: 311.381
InChI Key: KAODNYUCOIXKPF-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” is a complex organic compound that features both phenolic and pyrrolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Attachment of the phenolic groups: This step might involve electrophilic aromatic substitution reactions to introduce the hydroxy and methyl groups onto the benzene rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups can undergo oxidation to form quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its phenolic structure.

    Antioxidant Activity: The phenolic groups may confer antioxidant properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible use in the treatment of diseases due to its biological activity.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Chemical Manufacturing: Used as a precursor in the production of other chemicals.

Mechanism of Action

The mechanism of action of “2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Lacks the methyl group on the phenolic ring.

    2-(4-Methoxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone: Has a methoxy group instead of a hydroxy group.

Uniqueness

“2-(4-Hydroxy-3-methylphenyl)-1-(3-(4-hydroxyphenyl)pyrrolidin-1-yl)ethanone” is unique due to the presence of both hydroxy and methyl groups on the phenolic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(4-hydroxy-3-methylphenyl)-1-[3-(4-hydroxyphenyl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-10-14(2-7-18(13)22)11-19(23)20-9-8-16(12-20)15-3-5-17(21)6-4-15/h2-7,10,16,21-22H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAODNYUCOIXKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)N2CCC(C2)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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